6-Iodoquinoxaline

Vue d'ensemble

Description

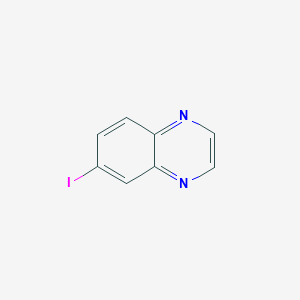

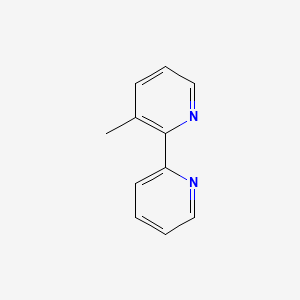

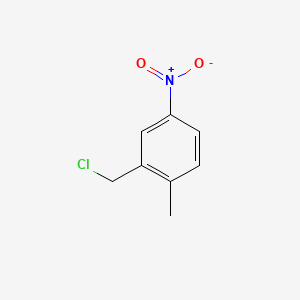

6-Iodoquinoxaline is a chemical compound with the empirical formula C8H5IN2. Its molecular weight is 256.04 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringIC1=CC=C2N=CC=NC2=C1 and the InChI string 1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H . Physical And Chemical Properties Analysis

This compound is a solid substance. It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Development of Analytical Protocols for Melanoma Imaging Agents

6-Iodoquinoxaline derivatives, specifically N-(2-diethylaminoethyl)-6-iodoquinoxaline-2-carbamide (ICF 01012), have shown promise as melanoma imaging agents suitable for internal radionuclide therapy. The development of a high-performance liquid chromatographic method for the detection of ICF 01012 in biological samples highlights its potential application in pharmacokinetic studies and internal radionuclide therapy for melanoma (Denoyer et al., 2008).

Synthesis of Biologically Active Compounds

The synthesis of bromo-4-iodoquinoline, a precursor for the creation of various biologically active compounds, showcases the importance of this compound derivatives in pharmaceutical research. This process, involving cyclization and substitution reactions, underpins the synthesis of compounds like GSK2126458, demonstrating the versatility of this compound derivatives in drug development (Wang et al., 2015).

Targeted Radionuclide Therapy and PET Imaging of Melanoma

The exploration of this compound-2-carboxamide derivatives for both imaging and treatment of melanoma through PET imaging and targeted radionuclide therapy indicates significant therapeutic potential. This multimodal approach, utilizing both fluorinated and iodinated structures, could revolutionize the management of melanoma by enabling early imaging and effective treatment (Billaud et al., 2013).

Antifungal Activity of Quinazolin-4(3H)-one Derivatives

The preparation and evaluation of 6-iodoquinazolin-4(3H)-one derivatives for their fungicidal activities highlight another aspect of this compound's utility in developing new antimicrobial agents. Such studies emphasize the compound's role in addressing fungal infections, broadening the scope of its applications in medicinal chemistry (El-Hashash et al., 2015).

Synthesis of Quinoline Derivatives for Drug Discovery

Research into the efficient synthesis of quinoline derivatives through aminocarbonylation of 6-iodoquinoline further demonstrates the compound's significance in drug discovery and development. This process allows for the production of various structurally diverse quinoline derivatives, highlighting the adaptability of this compound derivatives in synthesizing pharmacologically relevant molecules (Chniti et al., 2021).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Quinoxaline derivatives are known to interact with various biological targets, including enzymes, receptors, and microorganisms

Biochemical Pathways

Given the potential similarities with 6-ohda, it might affect pathways related to free radical formation and mitochondrial respiration

Pharmacokinetics

It is reported that 6-iodoquinoxaline has high gastrointestinal absorption and is a bbb permeant . It is also reported to be a CYP1A2 inhibitor . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects

Action Environment

Environmental factors are known to influence the prevalence and transmission of diseases, as well as the effectiveness of therapeutic agents

Analyse Biochimique

Biochemical Properties

6-Iodoquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with melanin in melanoma cells, which makes it a potential candidate for targeted radionuclide therapy . Additionally, this compound can interact with various electrophiles, leading to the formation of functionalized quinoxalines . These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. In melanoma cells, it exhibits high uptake and specific binding to melanin, which results in significant anti-tumor activity . This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of melanoma cells and reduce their aggressiveness . These effects highlight the potential of this compound in cancer therapy and other biomedical applications.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind specifically to melanin in melanoma cells, leading to targeted radionuclide therapy . This binding interaction is crucial for its anti-tumor activity. Additionally, this compound can undergo functionalization reactions with various electrophiles, which further modulates its biochemical properties and interactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark place and sealed in a dry environment at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound maintains its anti-tumor activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects . At higher doses, toxic effects may be observed, which necessitates careful dosage optimization in therapeutic applications. Threshold effects and potential toxicities must be thoroughly investigated to ensure the safe and effective use of this compound in animal models and potential clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It has been shown to participate in functionalization reactions with electrophiles, leading to the formation of functionalized quinoxalines These reactions are essential for understanding the compound’s metabolic flux and its impact on metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to exhibit high uptake in melanoma cells, where it binds specifically to melanin . This targeted distribution is essential for its anti-tumor activity. Additionally, the interactions with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments need to be further investigated.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound has been observed to localize specifically within melanoma cells, where it binds to melanin This specific targeting is crucial for its therapeutic potential

Propriétés

IUPAC Name |

6-iodoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQDPVJVUFEWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640609 | |

| Record name | 6-Iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-18-0 | |

| Record name | 6-Iodoquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of isomeric phenylquinoxalines, and how are they determined?

A1: Isomeric phenylquinoxalines, specifically those derived from reactions like 3-bromobenzil with 4-iodo-o-phenylenediamine, exhibit distinct structural features. These isomers, identifiable by their varying melting points, have been meticulously characterized using techniques like X-ray crystallography and 13C NMR spectroscopy []. This analysis allowed for the definitive assignment of structural configurations, differentiating between isomers like 3-(3-bromophenyl)-2-phenyl-6-iodoquinoxaline and 2-(3-bromophenyl)-3-phenyl-6-iodoquinoxaline.

Q2: How does the presence of isomers affect the properties of acetylene-terminated quinoxaline resin systems?

A2: Research indicates that isomeric mixtures of acetylene-terminated quinoxalines can significantly influence the material properties of these resin systems []. For instance, the presence of isomers has been found to hinder the transition from an amorphous to a crystalline state. Additionally, isomers can exhibit notable variations in solubility and melting point behavior, which directly impacts the melt processing of these resin systems.

Q3: Can you describe a regioselective synthetic route for 6-iodoquinoxaline derivatives?

A3: A highly regioselective synthesis of 2-chloro-6-iodoquinoxaline can be achieved by leveraging the reactivity of 2(1H)-quinoxalinone []. This method involves an electrophilic substitution reaction where 2(1H)-quinoxalinone reacts with iodide ions in a 95% sulfuric acid medium. The reaction proceeds with high selectivity, favoring substitution at the 6-position of the quinoxaline ring, leading to the desired 2-chloro-6-iodoquinoxaline derivative.

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: this compound derivatives have shown promise as potential radiotracers for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy, particularly in the context of melanoma []. For instance, [(18)F]8, a fluorinated this compound-2-carboxamide derivative, has demonstrated favorable tumor uptake and clearance properties in preclinical models, highlighting its potential for melanoma imaging and therapy.

Q5: Are there specific structural modifications of this compound derivatives that enhance their properties as imaging agents?

A5: Research suggests that incorporating fluorine atoms into the side chains of this compound-2-carboxamide derivatives can significantly impact their in vivo biodistribution and imaging characteristics []. This structure-activity relationship study highlighted the importance of side chain modifications in optimizing these compounds for PET imaging applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)